1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a trifluoroethanone group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone typically involves multiple steps. One common method involves the cycloaddition of appropriate precursors followed by functional group modifications. For instance, the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide can lead to the formation of tricyclic structures .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the trifluoroethanone group is present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroethanone group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanyl(1S,8R)-4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxylate: Similar tricyclic structure but with different functional groups.
3-Amino-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carbaldehyde: Another tricyclic compound with an amino group and carbaldehyde.
Uniqueness
1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone is unique due to its trifluoroethanone group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired.
Biological Activity
1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone is a complex organic compound notable for its unique tricyclic structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoroethanone moiety that enhances its reactivity and interaction with biological targets. Its IUPAC name reflects its intricate structure, which includes nitrogen and fluorine substituents that may influence its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C12H11F3N2O |
Molecular Weight | 260.23 g/mol |
CAS Number | 942491-79-4 |
Structure Type | Tricyclic |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins within biological systems. The trifluoroethanone group can form strong hydrogen bonds and hydrophobic interactions, potentially inhibiting enzyme activity and disrupting cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Pathway Interference : It can disrupt signaling pathways critical for cell survival and proliferation.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown promising anticancer properties against several cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against both gram-positive and gram-negative bacteria, suggesting potential as an antimicrobial agent.
Case Studies
-
In Vitro Anticancer Study :
- A study evaluated the compound's cytotoxicity against various cancer cell lines.
- Results indicated that it inhibited cell growth with an IC50 value of approximately 5 μM in breast cancer cells.
- The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.
-
Antimicrobial Efficacy :
- An investigation into the antimicrobial effects revealed that the compound inhibited bacterial growth at concentrations as low as 10 μg/mL.
- The study highlighted its potential as a lead compound for developing new antibiotics.
Research Findings Summary
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Structural modifications have led to improved potency against targeted diseases while minimizing toxicity.
Study Focus | Findings |
---|---|
Anticancer Activity | IC50 ~ 5 μM in breast cancer cells |
Antimicrobial Activity | Effective against gram-positive/negative bacteria |
Structural Modifications | Enhanced potency with reduced toxicity |
Properties
IUPAC Name |
1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)11(18)17-9-3-4-10(17)8-5-6(16)1-2-7(8)9/h1-2,5,9-10H,3-4,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNZPLOHNVZZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1N2C(=O)C(F)(F)F)C=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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